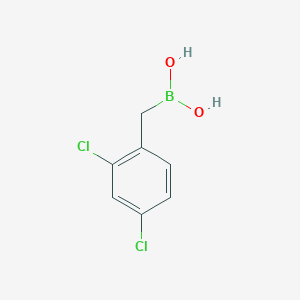

(2,4-Dichlorobenzyl)boronic acid

Description

Properties

Molecular Formula |

C7H7BCl2O2 |

|---|---|

Molecular Weight |

204.85 g/mol |

IUPAC Name |

(2,4-dichlorophenyl)methylboronic acid |

InChI |

InChI=1S/C7H7BCl2O2/c9-6-2-1-5(4-8(11)12)7(10)3-6/h1-3,11-12H,4H2 |

InChI Key |

AHQCTEHMELFVKG-UHFFFAOYSA-N |

Canonical SMILES |

B(CC1=C(C=C(C=C1)Cl)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2,4-Dichlorobenzyl)boronic acid typically involves the hydroboration of 2,4-dichlorobenzyl halides. One common method is the reaction of 2,4-dichlorobenzyl chloride with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium acetate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorobenzyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium acetate, used to facilitate the coupling reactions.

Oxidizing Agents: Used for the oxidation of the boronic acid group to phenols.

Major Products

The major products formed from these reactions include biaryl compounds from Suzuki-Miyaura coupling and phenols from oxidation reactions .

Scientific Research Applications

(2,4-Dichlorobenzyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dichlorobenzyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares (2,4-Dichlorobenzyl)boronic acid with structurally related boronic acids:

*Calculated based on analogous structures.

Key Findings from Comparative Studies

Electronic Effects on Reactivity

- Electron-withdrawing groups (EWGs) like -Cl and -CF₃ enhance boronic acid reactivity. For example, 2,4-difluorophenylboronic acid achieved 46% yield in glycosylation reactions, outperforming 4-methoxyphenylboronic acid (39%) . The 2,4-dichloro substitution likely offers even greater electrophilicity due to chlorine’s stronger EWG nature, though steric effects may offset gains.

Role of Boronic Acid Functional Group

- In combretastatin analogs, boronic acid derivatives (e.g., compounds 13c and 13d) exhibited potent tubulin polymerization inhibition (IC₅₀ = 21–22 µM) and antiproliferative effects (IC₅₀ = 0.48–2.1 µM). Replacing boronic acid with carboxylic acid (compound 17) abolished activity, underscoring the critical role of the -B(OH)₂ group .

Q & A

Q. What synthetic methodologies are recommended for (2,4-dichlorobenzyl)boronic acid, and how can reaction conditions be optimized?

The synthesis of this compound derivatives typically involves multi-step reactions, including halogenation, boronic acid functionalization, and purification under controlled conditions. For example, analogous compounds like (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid are synthesized via cyanidation and hydrolysis, requiring precise temperature (e.g., 60–80°C) and solvent selection (e.g., tetrahydrofuran or aqueous ethanol) to maximize yields . Optimization should prioritize pH control (neutral to mildly acidic) and inert atmospheres to prevent boronic acid degradation. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for confirming substitution patterns and boron bonding environments. Mass spectrometry (MS) provides molecular weight validation and detects impurities. High-performance liquid chromatography (HPLC) or gas chromatography (GC) quantifies purity, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like B–O bonds. For hydrolytic stability assessment, kinetic studies under varying pH and temperature conditions are recommended .

Q. How does hydrolytic stability impact experimental design and storage protocols for this compound?

Hydrolytic stability varies among boronic acids; derivatives like 2,4-dichlorophenylboronic acid are relatively stable but require storage at 0–6°C in anhydrous solvents (e.g., dimethyl sulfoxide) to minimize degradation. Pre-experiment stability assays under physiological pH (7.4) or acidic conditions (e.g., pH 5.0) are advised to determine shelf life. For long-term storage, lyophilization or inert gas purging (N₂/Ar) is recommended .

Advanced Research Questions

Q. What molecular mechanisms explain the collagenase inhibitory activity of this compound derivatives?

Docking studies reveal that derivatives like (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid bind to collagenase’s activator domain (Gln215 and Tyr201) via hydrogen bonds (1.96–2.20 Å) and π–π interactions (4.13–4.25 Å). These interactions disrupt substrate binding, yielding IC₅₀ values of 1.31–1.48 mM. Competitive inhibition assays (e.g., fluorogenic substrate cleavage) and thermodynamic analyses (Gibbs free energy: –6.4 to –6.5 kcal/mol) further validate inhibition mechanisms .

Q. How do structural modifications (e.g., chlorine positioning) influence bioactivity in this compound analogs?

Substituent positioning significantly affects binding affinity. For instance, 2,4-dichloro analogs exhibit comparable IC₅₀ to 2,6-dichloro derivatives (~1.3–1.5 mM) but differ in interaction lengths (e.g., hydrogen bond distances vary by 0.24 Å). Structure-activity relationship (SAR) studies using isosteric replacements (e.g., fluorine or methyl groups) and computational modeling (e.g., molecular dynamics simulations) can elucidate steric and electronic effects .

Q. What methodologies assess the role of this compound derivatives in tubulin polymerization inhibition?

In vitro tubulin polymerization assays measure inhibition via turbidity changes (IC₅₀ = 21–22 μM for active derivatives). Apoptosis induction is quantified using flow cytometry (FACScan) with annexin V/propidium iodide staining. Comparative profiling against 39 cancer cell lines (e.g., COMPARE analysis) identifies differential growth inhibition patterns (correlation coefficient: 0.553 vs. combretastatin A-4), highlighting unique mechanisms .

Q. How can computational modeling predict interactions between this compound and enzymatic targets?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations model binding modes and energy landscapes. For collagenase, simulations predict hydrogen bond donor/acceptor compatibility and hydrophobic pocket occupancy. Free energy perturbation (FEP) or molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) methods quantify binding affinities, guiding rational drug design .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in inhibitory potency among structurally similar this compound derivatives?

Contradictions in IC₅₀ values (e.g., minimal differences between 2,4- and 2,6-dichloro analogs) may arise from subtle variations in binding kinetics or assay conditions. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.